2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6OS/c1-30-21-25-19(27-10-3-2-4-11-27)17-14-24-28(20(17)26-21)12-9-23-18(29)13-15-5-7-16(22)8-6-15/h5-8,14H,2-4,9-13H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJOKZFLUNVFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)CC3=CC=C(C=C3)F)C(=N1)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the construction of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Group: The piperidine moiety is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Attachment of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, typically using methylthiolating agents such as methylthiol chloride.
Coupling with 4-Fluorophenyl Acetic Acid: The final step involves coupling the intermediate with 4-fluorophenyl acetic acid under peptide coupling conditions, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially altering its electronic properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazolopyrimidine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations :
- Substituent Diversity: The target compound’s methylthio and piperidinyl groups distinguish it from analogs with chromenone () or PROTAC-linked moieties (). These substituents likely modulate solubility and target binding .
- Acetamide Linkage : The ethyl-acetamide group in the target compound is structurally analogous to N-arylacetamide derivatives in and , which exhibit antiproliferative and kinase-inhibitory activities .
Key Observations :
- Synthetic Strategies : The target compound likely shares reaction pathways with analogs, such as palladium-catalyzed cross-coupling () or base-mediated acetamide formation (). DMF and potassium carbonate are common solvents/bases .
- Thermal Stability : High melting points (e.g., 302–304°C in ) suggest that piperidinyl and aromatic substituents enhance crystallinity and stability .
Table 3: Bioactivity and Pharmacokinetic Insights
Key Observations :
- Piperidinyl Role: The piperidinyl group in the target compound may improve pharmacokinetics compared to dimethylamino () or methylpyrazole () substituents, as piperidine is a common pharmacophore in CNS-targeting drugs .
- Methylthio vs.
Biological Activity
2-(4-fluorophenyl)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic compound belonging to the class of pyrazolopyrimidines. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting various biological pathways. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may act as an inhibitor or modulator of these targets, influencing downstream cellular pathways. The precise mechanisms are still under investigation but may involve:
- Enzyme Inhibition : The compound could inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), affecting signal transduction and cellular responses.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through modulation of cell proliferation pathways.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neurological Applications : Given its structural similarities to known neuroactive compounds, it could have implications in treating neurological disorders.
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound compared to other pyrazolopyrimidine derivatives can influence its biological activity. The presence of the fluorophenyl group enhances its electronic properties, which may lead to improved binding affinity and selectivity for target receptors.
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| 2-Amino-4-fluoropyrimidine | Amino group at position 2 | Anticancer |
| 6-Methylthio-pyrazolo[3,4-d]pyrimidine | Methylthio group | Anti-inflammatory |
| 4-Fluorophenyl derivative | Fluorine substitution | Neurological effects |
Recent Studies
- Anticancer Properties : A study published in a peer-reviewed journal explored the effects of various pyrazolopyrimidine derivatives on cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of tumor growth in vitro (PMC3014281) .
- Inflammation Modulation : Another study focused on the anti-inflammatory potential of related compounds. It was found that certain pyrazolopyrimidines could reduce levels of inflammatory markers in animal models, suggesting a mechanism involving cytokine inhibition (PMC10584807) .
- Neuroactive Properties : Research has indicated that similar compounds might interact with neurotransmitter systems. This opens avenues for exploring their use in treating conditions like depression or anxiety (PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
